PDE5 Inhibitory Potency: Ki Comparison with Sildenafil and Vardenafil
JNJ-10258859 demonstrates sub-nanomolar potency against PDE5 with a Ki of 0.23 nM, measured using partially purified enzyme from human tissues [1]. This potency is >10-fold greater than sildenafil (Ki range 2-14.7 nM) [2][3] and comparable to vardenafil (IC50 0.7 nM) [4]. The direct comparison with sildenafil was established in the same publication using identical assay conditions, while vardenafil data is from independent studies.
| Evidence Dimension | PDE5 enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | 0.23 nM |
| Comparator Or Baseline | Sildenafil: 2-14.7 nM; Vardenafil: 0.7 nM (IC50) |
| Quantified Difference | JNJ-10258859 is approximately 9-64x more potent than sildenafil; potency similar to vardenafil (note: Ki vs IC50 comparison). |
| Conditions | Partially purified human PDE5 enzyme; standard in vitro enzyme inhibition assay. |
Why This Matters
Higher target potency can translate to lower required dosing and potentially reduced off-target engagement, a key consideration in both research and clinical development.
- [1] Qiu Y, et al. Eur J Pharmacol. 2003;472(1-2):73-80. View Source
- [2] Boolell M, Allen MJ, Ballard SA, et al. Sildenafil: an orally active type 5 cyclic GMP-specific phosphodiesterase inhibitor for the treatment of penile erectile dysfunction. Int J Impot Res. 1996;8(2):47-52. View Source
- [3] Saenz de Tejada I, Angulo J, Cuevas P, et al. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. Int J Impot Res. 2001;13(5):282-90. View Source
- [4] Kim NN, Huang YH, Goldstein I, et al. Inhibition of cyclic GMP hydrolysis in human corpus cavernosum smooth muscle cells by vardenafil, a novel, selective phosphodiesterase type 5 inhibitor. Life Sci. 2001;69(22):2635-45. View Source
